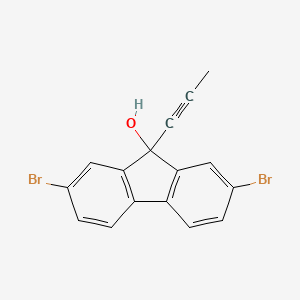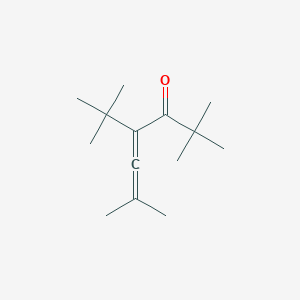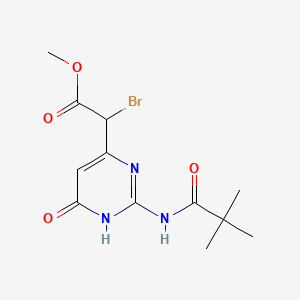
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, has a complex structure that includes both ethylamino and phenylacetate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate typically involves the esterification of phenylacetic acid with an appropriate alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into phenylacetic acid and the corresponding alcohol.
Reduction: Conversion to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to form amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenylacetic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Amides or other substituted esters.
Scientific Research Applications
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of perfumes, flavoring agents, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate.
Ethyl Phenylacetate: Another ester with similar structural features.
N-Phenylacetyl Ethylamine: A compound with a similar ethylamino group.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
89881-10-7 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
[2-(ethylamino)-2-oxo-1-phenylethyl] 2-phenylacetate |
InChI |
InChI=1S/C18H19NO3/c1-2-19-18(21)17(15-11-7-4-8-12-15)22-16(20)13-14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3,(H,19,21) |
InChI Key |
OMBJPBWUVXGEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C1=CC=CC=C1)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)

![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)
![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)


![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)


![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)


![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
